Chemical properties and stability of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxamide
Chemical properties and stability of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxamide
This comprehensive technical guide details the chemical properties, stability profile, and synthetic utility of 1-(5-Bromopyrimidin-2-yl)cyclopropanecarboxamide , a critical intermediate in the development of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceuticals.
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Executive Summary & MedChem Significance
1-(5-Bromopyrimidin-2-yl)cyclopropanecarboxamide (CAS 1461716-16-6) is a high-value heterocyclic building block. It combines an electron-deficient 5-bromopyrimidine core with a sterically constrained cyclopropanecarboxamide tail.
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Primary Utility: It serves as a "linchpin" scaffold in medicinal chemistry. The C5-bromine atom is a prime handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the attachment of diverse aryl/heteroaryl groups. The amide functionality provides a gateway to amines (via Hofmann rearrangement) or nitriles (via dehydration), which are pharmacophores found in drugs like Fedratinib and Momelotinib .
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Structural Advantage: The cyclopropane ring introduces specific conformational constraints (the "Thorpe-Ingold effect"), often improving the metabolic stability and potency of the final drug candidate compared to flexible alkyl chains.
Physicochemical Characterization
The following data aggregates experimental values from analogous pyrimidine/cyclopropane scaffolds and computational predictions for this specific CAS entry.
Key Data Table
| Property | Value / Description | Source/Method |
| CAS Number | 1461716-16-6 | Chemical Abstracts |
| Molecular Formula | C₈H₈BrN₃O | Stoichiometry |
| Molecular Weight | 242.07 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Analogous compounds [1] |
| Melting Point | 145°C – 155°C (Predicted) | Est. from pyridine analog [2] |
| Solubility (Water) | Low (< 1 mg/mL at pH 7) | Predicted (Lipophilic core) |
| Solubility (Organic) | Soluble in DMSO, DMF, MeOH, DCM | Standard Pyrimidine profile |
| LogP (Octanol/Water) | 1.2 – 1.6 (Predicted) | Consensus LogP |
| pKa (Amide) | ~15 (Neutral in aq. solution) | Amide N-H |
| pKa (Pyrimidine N) | ~1.0 – 2.0 (Very weak base) | Pyrimidine N |
Structural Analysis
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Electronic Environment: The pyrimidine ring is electron-deficient, making the C5-position highly reactive toward oxidative addition (Pd⁰ insertion).
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Steric Strain: The cyclopropane ring possesses ~27.5 kcal/mol of ring strain. While generally stable, this strain makes the ring susceptible to opening under extreme acidic conditions or radical attack, though it is stable under standard cross-coupling conditions.
Synthetic Pathways
The synthesis of this molecule typically follows a "Nitrile Route," which is preferred in industrial settings for its scalability and avoidance of unstable intermediates.
The "Nitrile Route" (Recommended)
This pathway builds the cyclopropane ring onto the heteroaryl core before hydrolyzing the nitrile to the amide.
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Nucleophilic Aromatic Substitution (SₙAr): Commercially available 5-bromo-2-chloropyrimidine is reacted with the anion of acetonitrile (or a cyanoacetate surrogate followed by decarboxylation) to form 2-(5-bromopyrimidin-2-yl)acetonitrile .
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Cyclopropanation (Dialkylation): The benzylic-like position is deprotonated (using NaH or KOtBu) and reacted with 1,2-dibromoethane to close the cyclopropane ring.
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Controlled Hydrolysis: The resulting nitrile is hydrolyzed to the primary amide using basic hydrogen peroxide (Radziszewski reaction) or controlled acid hydrolysis to avoid converting it fully to the carboxylic acid.
Workflow Diagram (DOT Visualization)
Figure 1: The industrial "Nitrile Route" for synthesizing the target amide, ensuring regioselectivity and yield.
Stability & Reactivity Profile
Understanding the stability limits is crucial for handling this intermediate during multi-step synthesis.
Chemical Stability
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Hydrolytic Stability (Amide): The primary amide is relatively stable at neutral pH.
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C-Br Bond Stability:
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Stable to non-nucleophilic acids and bases.
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Labile: Sensitive to Pd(0)/Pd(II) catalysts (intended reactivity) and lithiation agents (n-BuLi will cause Lithium-Halogen exchange).
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Cyclopropane Ring:
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Stable to standard oxidation and reduction conditions.
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Risk:[1] Can undergo ring-opening in the presence of strong Lewis acids (e.g., BBr₃, AlCl₃) or under radical conditions.
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Reactivity & Transformations
This molecule is a "divergent intermediate." The diagram below illustrates its two primary reaction vectors: the Amide (tail) and the Bromide (head).
Figure 2: Divergent synthetic utility. The C-Br bond allows scaffold extension, while the amide allows functional group interconversion.
Handling, Storage, and Safety
Storage Protocols
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Temperature: Store at 2°C to 8°C (Refrigerate) for long-term stability. While stable at RT, lower temperatures retard any slow hydrolysis or oxidative degradation.
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Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Although not highly air-sensitive, the C-Br bond can be sensitive to light over long periods, and the amide is hygroscopic.
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Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV exposure.
Safety (GHS Classification)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
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VulcanChem . 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride - Physical Properties and Analogous Structures. Retrieved from .
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GuideChem . 1-(5-Bromopyridin-2-yl)cyclopropanecarboxamide - Chemical Properties. Retrieved from .
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National Institutes of Health (NIH) .[2] Cyclopropanecarboxamide - PubChem Compound Summary. Retrieved from .
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BenchChem . Reactivity of 5-Bromo-2-chloropyrimidine in Cross-Coupling Reactions. Retrieved from .
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European Patent Office . Process for the preparation of cyclopropylacetonitrile and derivatives. Patent EP1171421. Retrieved from .
